1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro-
Description
The compound 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- is a bicyclic ketone featuring partial hydrogenation of the indene backbone. Its structure consists of a fused bicyclo[4.3.0]nonane system with a ketone group at the 1-position. The hexahydro designation indicates six hydrogen atoms added to the parent indenone structure, resulting in reduced ring strain and altered reactivity compared to fully aromatic or saturated analogs .
Properties
CAS No. |
90534-01-3 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2,3,3a,4,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-2,7-8H,3-6H2 |
InChI Key |
LOJATDUUSCWAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1CC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 1H-indene-1-one. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1H-indene-1-one using sodium borohydride or lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalyst systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon skeleton.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted indenones.
Scientific Research Applications
1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its role as a building block in organic synthesis . Additionally, its bicyclic structure allows for unique interactions with biological targets, potentially leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- and related compounds:
*Estimated based on analogous structures.
Structural and Functional Differences
Compared to 1H-Indene, 3a,4,7,7a-tetrahydro- (C₉H₁₂), the ketone group in the target compound introduces polarity and nucleophilic attack susceptibility .
Substituent Effects :
- Methyl groups (e.g., in C₁₂H₁₈O) enhance hydrophobicity and steric hindrance, reducing reaction rates in nucleophilic additions .
- Aromatic esters (e.g., benzoyloxy in C₁₇H₁₈O₃) introduce UV chromophores and biological activity, as seen in derivatives with antioxidant properties .
Stereochemistry: Cis/trans isomerism in partially hydrogenated analogs (e.g., tetrahydroindene) influences melting points and solubility. For example, cis-bicyclo[4.3.0]nona-3,7-diene has distinct spectral properties compared to trans isomers .
Physicochemical Properties
- Boiling Points : Derivatives with higher saturation (e.g., octahydro-1H-inden-1-one) exhibit higher boiling points due to increased van der Waals interactions. For instance, the benzoyloxy-substituted compound (C₁₇H₁₈O₃) has a reported boiling point of 43.37°C under reduced pressure .
- Solubility: The ketone group enhances water solubility compared to non-polar analogs like tetrahydroindene (C₉H₁₂) .
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